
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-methylimidazole with formaldehyde and ethanol under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethylphenols: These compounds have similar hydroxymethyl groups but differ in their aromatic ring structure.
4-Methylimidazole: This compound shares the imidazole ring but lacks the hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is unique due to the presence of both the hydroxymethyl group and the imidazole ring, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)-4-methylimidazol-1-yl]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-9(2-3-10)7(5-11)8-6/h4,10-11H,2-3,5H2,1H3 |
Clave InChI |
RULDPKXTAORFMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N1)CO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


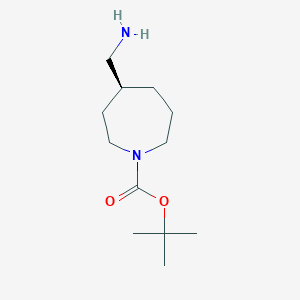

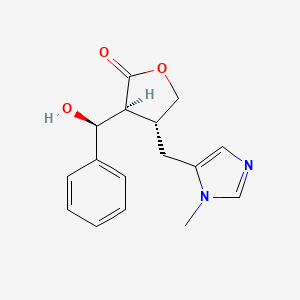

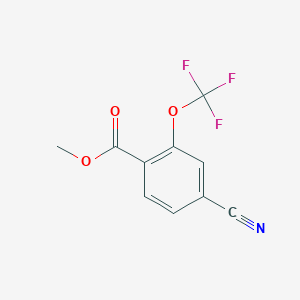
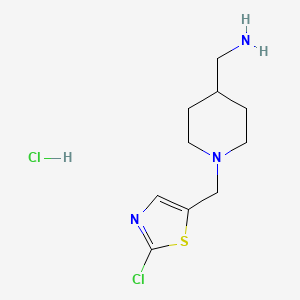
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
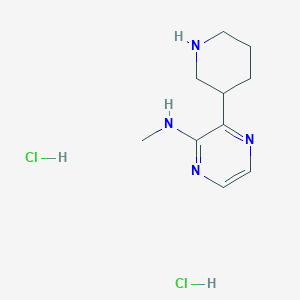
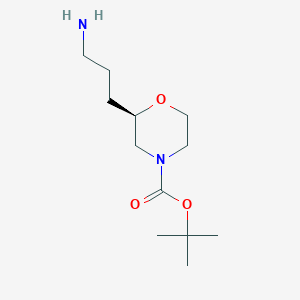

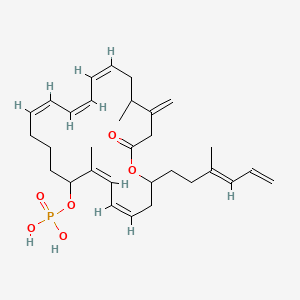
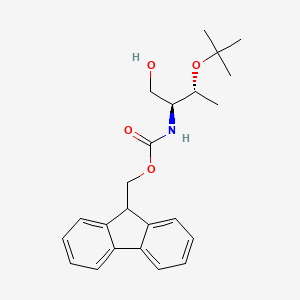
![4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12817300.png)
![2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B12817303.png)
